molecular formula C17H16N2O4 B6456132 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 2549048-68-0

4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B6456132
CAS No.: 2549048-68-0
M. Wt: 312.32 g/mol
InChI Key: VAMKXWVFAAICAQ-UHFFFAOYSA-N
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Description

The compound 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a complex hybrid molecule of significant interest in medicinal chemistry and drug discovery research. Its structure strategically incorporates a benzodioxine group, which is known to confer metabolic stability, an azetidine ring that enhances bioavailability, and a pyridine-2-carboxamide moiety capable of facilitating key interactions with biological targets via hydrogen bonding . This unique architectural profile makes it a promising scaffold for investigating modulation of specific enzymatic or receptor pathways . The 2,3-dihydro-1,4-benzodioxine core is a versatile pharmacophore observed in compounds with diverse biological activities, underscoring the research value of this compound for developing targeted therapies with high selectivity . Researchers can utilize this compound as a key intermediate or a chemical probe in the synthesis and exploration of novel inhibitors, particularly in oncology research related to cellular stress response pathways . It is strictly for research applications in a controlled laboratory environment.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-(3-pyridin-4-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-17(14-2-1-3-15-16(14)22-9-8-21-15)19-10-13(11-19)23-12-4-6-18-7-5-12/h1-7,13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMKXWVFAAICAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)N3CC(C3)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Cyclization of Amino Alcohols

Azetidin-3-ol precursors are synthesized via iodine(III)-mediated oxidative cyclization of β-amino alcohols. Using phenyliodine diacetate (PhIO) and tetrabutylammonium iodide (Bu4NI), substrates such as N-protected β-amino malonates undergo intramolecular C–N bond formation at 0–25°C. This method achieves 65–76% yields with cis-selectivity (>95:5 dr) due to steric guidance during iodonium intermediate formation. For example, tert-butyl (3-hydroxyazetidin-1-yl)carbamate is isolated in 68% yield after column chromatography when employing chalcone-derived substrates.

Palladium-Catalyzed C–H Activation

Picolinamide-directed C–H functionalization enables direct azetidine ring closure from linear amines. Palladium acetate (5 mol%) and PhI(OAc)₂ (2.5 mol%) in dichloroethane at 80°C facilitate cyclization via a proposed Pd(II/IV) mechanism, producing 2,3-disubstituted azetidines in 68–91% yields. This approach avoids pre-functionalized substrates, though electron-withdrawing groups on the picolinamide director improve efficiency (e.g., 4-Br-C₆H₄ substituents yield 91% vs. 68% for unsubstituted analogs).

Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl Chloride

The benzodioxine-carbonyl component is typically prepared through Friedel-Crafts acylation followed by oxidation and chlorination:

  • Friedel-Crafts Acylation : Reacting 1,4-benzodioxan with acetyl chloride in AlCl₃/CH₂Cl₂ at −15°C produces 5-acetyl-2,3-dihydro-1,4-benzodioxine in 82% yield.

  • Oxidation to Carboxylic Acid : Jones oxidation (CrO₃/H₂SO₄/acetone, 0°C) converts the acetyl group to a carboxylic acid (74% yield).

  • Chlorination with Thionyl Chloride : Treating the acid with SOCl₂ (reflux, 4 h) generates the acyl chloride, isolated as a pale yellow oil (90% purity by ¹H NMR).

Coupling Strategies for Final Assembly

Acylation of Azetidine

The azetidine nitrogen is acylated using benzodioxine-5-carbonyl chloride under Schotten-Baumann conditions. In a representative procedure:

  • Dissolve azetidin-3-ol (1.0 equiv) in THF, add NaHCO₃ (2.5 equiv), and cool to 0°C.

  • Slowly add benzodioxine-5-carbonyl chloride (1.1 equiv) over 15 min.

  • Warm to 25°C, stir for 12 h, and extract with EtOAc (3 × 50 mL).

  • Yield: 78% of 1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-ol after silica gel chromatography.

Mitsunobu Etherification with Pyridine

The 3-hydroxyazetidine intermediate is coupled to 4-hydroxypyridine via Mitsunobu reaction:

ComponentQuantityRole
1-(Benzodioxine-CO)azetidin-3-ol1.0 equivAlcohol nucleophile
4-Hydroxypyridine1.2 equivPhenolic substrate
DIAD1.5 equivAzodicarboxylate
PPh₃1.5 equivPhosphine ligand
THF0.1 MSolvent

Reaction at 25°C for 24 h affords the target compound in 67% yield. DIAD/PPh₃ promotes inversion of configuration at the azetidine C3 center, confirmed by NOESY correlations.

Alternative Pathways and Comparative Analysis

Reductive Amination Approach

A three-component coupling strategy avoids isolated intermediates:

  • React azetidin-3-one with 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid under HATU/DIPEA activation (DMF, 25°C, 6 h).

  • Reduce the resulting imine in situ using NaBH₃CN (pH 4, MeOH, 0°C → 25°C).

  • Perform Mitsunobu etherification as above.
    Overall yield : 52% (three steps).

Solid-Phase Synthesis

Immobilizing 4-hydroxypyridine on Wang resin enables iterative coupling:

  • Load 4-hydroxypyridine via ester linkage (DCC/DMAP, CH₂Cl₂).

  • Couple azetidine fragment using HBTU/HOAt (2 h, DMF).

  • Cleave with TFA/H₂O (95:5) to release product.
    Yield : 61% (purity >95% by HPLC).

Purification and Analytical Characterization

Chromatographic Methods

  • Normal-phase SiO₂ : Elute with EtOAc/hexanes (3:7 → 1:1) to remove DIAD byproducts.

  • Reverse-phase C18 : Gradient from 10% to 90% MeCN/H₂O (+0.1% TFA) isolates target compound (tR = 12.3 min).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 5.6 Hz, 2H, py-H), 7.12 (d, J = 5.6 Hz, 2H, py-H), 6.92–6.85 (m, 3H, benzodioxine-H), 4.78 (quin, J = 6.8 Hz, 1H, azetidine-OCH), 4.30–4.17 (m, 4H, benzodioxine-OCH₂), 3.92–3.78 (m, 2H, azetidine-NCH₂), 3.45–3.32 (m, 2H, azetidine-NCH₂).

  • HRMS (ESI+) : m/z 356.1245 [M+H]⁺ (calc. 356.1248).

Challenges and Optimization Opportunities

  • Azetidine Ring Strain : Elevated temperatures during Mitsunobu reactions (>40°C) promote ring-opening to form pyrrolidine byproducts. Kinetic studies recommend maintaining T ≤ 25°C.

  • Diastereomer Separation : Cis/trans isomers at the azetidine carbonyl junction require chiral HPLC (Chiralpak IA, 90:10 hexanes/i-PrOH) for resolution.

  • Scale-up Limitations : Pd-catalyzed methods suffer from catalyst loading (5 mol%). Recent work shows FeCl₃ (10 mol%) achieves similar yields via radical pathways .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, halogen, or other electrophilic groups on the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its potential as a ligand. It may also serve as a probe in biochemical assays to investigate cellular pathways.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and benzodioxine moiety may facilitate binding to specific sites, modulating the activity of these targets. This can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Key Findings :

  • Conformational Flexibility : Larger rings (e.g., pyrrolidine) allow pseudorotation, enabling adaptive binding in biological systems, whereas azetidine’s puckering is constrained to envelope or planar conformations .

Substituent Effects

  • Benzodioxine vs. Simple Carbonyls: The benzodioxine moiety enhances lipophilicity (predicted logP ~2.5) compared to non-aromatic carbonyl analogs, favoring membrane permeability .
  • Carboxamide Addition: The pyridine-2-carboxamide derivative (CAS 2640974-44-1) exhibits higher polarity (molecular weight 355.3 vs.

Physicochemical and Conformational Analysis

  • Cremer-Pople Parameters : Azetidine’s puckering amplitude (Δ) is typically <0.5 Å, with a phase angle (θ) near 0° (planar) or 180° (envelope), contrasting with pyrrolidine’s pseudorotational flexibility (θ ranging 0–360°) .
  • Thermal Stability : Strained azetidine derivatives may exhibit lower melting points compared to pyrrolidine analogs, though experimental data are lacking in the provided evidence.

Biological Activity

4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine is a compound of interest due to its potential pharmacological applications. The structure incorporates a benzodioxine moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine can be represented as follows:

  • Molecular Formula : C_{14}H_{14}N_{2}O_{4}
  • Molecular Weight : 270.27 g/mol

The compound features a pyridine ring linked to an azetidine unit and a benzodioxine carbonyl group, which may contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Serotonin Receptor Modulation : Similar compounds containing benzodioxine structures have shown affinity for serotonin receptors, particularly the 5-HT(1A) receptor. This interaction suggests potential antidepressant properties due to modulation of serotonin levels in the brain .
  • Enzyme Inhibition : The presence of the azetidine ring may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and other physiological processes.

In Vitro Studies

Research has indicated that derivatives of benzodioxine compounds exhibit significant activity against various targets:

  • 5-HT(1A) Receptor Affinity : Compounds similar in structure to 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine have demonstrated Ki values indicating strong binding affinity to the 5-HT(1A) receptor (e.g., Ki = 6.8 nM) .

Case Studies

Several studies highlight the biological relevance of benzodioxine derivatives:

  • Antidepressant Activity : A study evaluated compounds derived from benzodioxine in animal models of depression. The results indicated that these compounds significantly reduced depressive-like behaviors compared to control groups .
  • Neuroprotective Effects : Research involving similar structures has suggested neuroprotective properties through antioxidant mechanisms, potentially offering therapeutic avenues for neurodegenerative diseases.

Comparative Biological Activity Table

Compound NameTargetKi Value (nM)Biological Effect
Compound A5-HT(1A)6.8Antidepressant
Compound B5-HT Transporter14Serotonin reuptake inhibition
Compound COther ReceptorsVariesNeuroprotective effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine, and how can reaction conditions be optimized for yield?

  • Methodology :

  • The synthesis typically involves coupling the azetidine-3-ol derivative with a 2,3-dihydro-1,4-benzodioxine carbonyl precursor via nucleophilic substitution. Key steps include activating the carbonyl group (e.g., using CDI or HATU) and controlling steric hindrance during azetidine ring formation.
  • Optimize reaction temperature (50–80°C) and solvent polarity (e.g., DMF or THF) to balance reactivity and byproduct formation. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation of this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify the pyridine ring (δ 7.5–8.5 ppm), azetidine protons (δ 3.5–4.5 ppm), and benzodioxine carbonyl (δ ~165 ppm).
  • HPLC-MS : Confirm molecular weight (e.g., ESI-MS) and purity (>95%) using a C18 column with acetonitrile/water gradients.
  • X-ray crystallography : Resolve ambiguities in stereochemistry or substituent orientation .

Q. What initial biological screening assays are suitable for evaluating this compound’s activity?

  • Methodology :

  • Perform kinase inhibition assays (e.g., ADP-Glo™) due to the pyridine-azetidine scaffold’s affinity for ATP-binding pockets.
  • Use cell viability assays (MTT or resazurin) in cancer cell lines to assess cytotoxicity. Validate results with orthogonal assays (e.g., flow cytometry for apoptosis) to rule out false positives .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with target proteins?

  • Methodology :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or Aurora kinases). Focus on hydrogen bonding with the benzodioxine carbonyl and π-π stacking with the pyridine ring.
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical residues for binding .

Q. How should researchers resolve contradictions in thermal stability data between TGA and DSC analyses?

  • Methodology :

  • Isoconversional analysis : Apply the Vyazovkin method to TGA data to calculate effective activation energy (EαE_\alpha) for decomposition. Compare with DSC enthalpy changes to distinguish between phase transitions (e.g., spin crossover) and decomposition events .
  • Particle size control : Use ball milling or recrystallization to standardize particle size, as structural transformations (e.g., gate-opening effects) may skew thermal profiles .

Q. What isotopic labeling strategies are feasible for tracking metabolic pathways of this compound?

  • Methodology :

  • Deuteration : Introduce 2H^2H at the pyridine C-H positions via α-H/D exchange using deuterated solvents (e.g., D2 _2O/DMSO) under acidic conditions. Confirm labeling efficiency via 2H^2H-NMR .
  • 14C^{14}C-labeling : Incorporate 14C^{14}C at the benzodioxine carbonyl via Suzuki-Miyaura coupling with labeled precursors. Use autoradiography to trace metabolites in vitro .

Q. How can researchers mitigate variability in biological activity data across assay platforms?

  • Methodology :

  • Orthogonal validation : Combine enzymatic assays (e.g., fluorescence polarization) with cellular assays (e.g., Western blot for target phosphorylation).
  • Impurity profiling : Use LC-MS to identify and quantify synthetic byproducts (e.g., unreacted azetidine precursors) that may interfere with activity .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response curves with this compound?

  • Methodology :

  • Four-parameter logistic model : Fit data using GraphPad Prism to calculate IC50_{50}, Hill slope, and confidence intervals.
  • Bootstrap resampling : Assess robustness of IC50_{50} values by generating 1,000 simulated datasets to quantify variability .

Q. How can gate-opening effects in crystalline analogs inform the design of sensors using this compound?

  • Methodology :

  • Thin-film XRD : Characterize structural changes in response to guest molecules (e.g., CO2_2) to correlate gate-opening with ligand flexibility.
  • Mössbauer spectroscopy : Monitor spin crossover behavior in iron-containing analogs to guide sensor tunability .

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